4-{5-[(pyrrolidin-1-yl)methyl]-1H-1,2,4-triazol-3-yl}morpholine
Description
The compound 4-{5-[(pyrrolidin-1-yl)methyl]-1H-1,2,4-triazol-3-yl}morpholine features a 1,2,4-triazole core substituted with a pyrrolidine-methyl group at position 5 and a morpholine moiety at position 2. The pyrrolidine ring (a five-membered secondary amine) contributes to conformational flexibility and hydrogen-bonding capacity, while the morpholine group (a six-membered oxygen- and nitrogen-containing heterocycle) enhances solubility and bioavailability. Its synthesis likely involves microwave-assisted protocols similar to related triazole-morpholine derivatives, as described in recent literature .
Properties
Molecular Formula |
C11H19N5O |
|---|---|
Molecular Weight |
237.30 g/mol |
IUPAC Name |
4-[5-(pyrrolidin-1-ylmethyl)-1H-1,2,4-triazol-3-yl]morpholine |
InChI |
InChI=1S/C11H19N5O/c1-2-4-15(3-1)9-10-12-11(14-13-10)16-5-7-17-8-6-16/h1-9H2,(H,12,13,14) |
InChI Key |
SISLIMZMZNZMRC-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)CC2=NC(=NN2)N3CCOCC3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{5-[(pyrrolidin-1-yl)methyl]-1H-1,2,4-triazol-3-yl}morpholine typically involves multi-step reactions. One common approach is to start with the formation of the triazole ring, followed by the introduction of the pyrrolidine moiety, and finally, the morpholine ring is incorporated. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of high-pressure reactors and advanced purification techniques such as chromatography and crystallization are common to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
4-{5-[(pyrrolidin-1-yl)methyl]-1H-1,2,4-triazol-3-yl}morpholine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms in the rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides. The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce amines or other reduced forms.
Scientific Research Applications
4-{5-[(pyrrolidin-1-yl)methyl]-1H-1,2,4-triazol-3-yl}morpholine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored as a potential drug candidate for various diseases due to its unique structure and biological activity.
Industry: The compound can be used in the development of new materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 4-{5-[(pyrrolidin-1-yl)methyl]-1H-1,2,4-triazol-3-yl}morpholine involves its interaction with specific molecular targets in the body. The compound can bind to enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Research Findings and Implications
- Structure-Activity Relationships (SAR) : The morpholine-triazole scaffold’s activity is highly substituent-dependent. Pyrrolidine enhances target engagement via hydrogen bonding, while sulfur atoms (e.g., thioethers) improve redox activity .
- Therapeutic Potential: The target compound’s lack of sulfur may reduce off-target effects compared to thioether analogues, making it a candidate for CNS applications where blood-brain barrier penetration is critical.
- Synthetic Challenges : Microwave methods () are optimal for thioether derivatives but may require adaptation for the target compound’s alkylation steps.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
